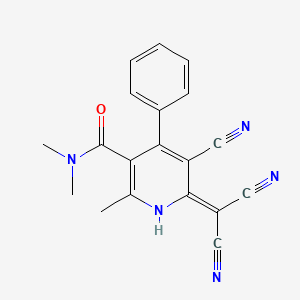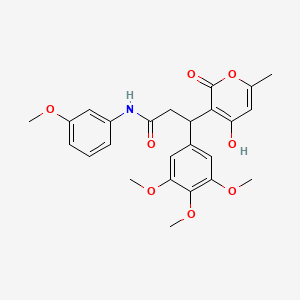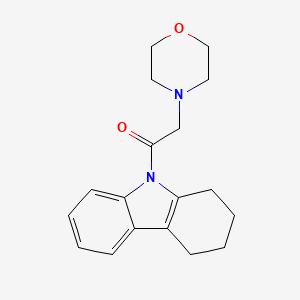
5-Cyano-6-(dicyanomethylidene)-NN2-trimethyl-4-phenyl-16-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyano-6-(dicyanomethylidene)-NN2-trimethyl-4-phenyl-16-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes multiple cyano groups and a dihydropyridine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-6-(dicyanomethylidene)-NN2-trimethyl-4-phenyl-16-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as piperidine or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and scalability, incorporating automated systems for precise control of reaction parameters.
化学反应分析
Types of Reactions
5-Cyano-6-(dicyanomethylidene)-NN2-trimethyl-4-phenyl-16-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .
科学研究应用
5-Cyano-6-(dicyanomethylidene)-NN2-trimethyl-4-phenyl-16-dihydropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential antitumor activity.
Materials Science: Due to its unique electronic properties, this compound can be used in the development of organic semiconductors and photovoltaic materials.
Biological Research: It can serve as a probe for studying cellular processes and molecular interactions, particularly those involving cyano groups and dihydropyridine derivatives.
作用机制
The mechanism of action of 5-Cyano-6-(dicyanomethylidene)-NN2-trimethyl-4-phenyl-16-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The compound’s cyano groups can interact with nucleophilic sites on proteins, leading to the modulation of their activity .
相似化合物的比较
Similar Compounds
5-Cyano-6-phenyl-2,4-disubstituted-pyrimidine derivatives: These compounds share a similar cyano and phenyl group structure but differ in their core scaffold.
5-Cyano-6-phenyl-pyrimidin-based derivatives: These derivatives target specific protein interactions and have been studied for their potential therapeutic applications.
Uniqueness
5-Cyano-6-(dicyanomethylidene)-NN2-trimethyl-4-phenyl-16-dihydropyridine-3-carboxamide is unique due to its combination of multiple cyano groups and a dihydropyridine core, which confer distinct electronic properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C19H15N5O |
|---|---|
分子量 |
329.4 g/mol |
IUPAC 名称 |
5-cyano-6-(dicyanomethylidene)-N,N,2-trimethyl-4-phenyl-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C19H15N5O/c1-12-16(19(25)24(2)3)17(13-7-5-4-6-8-13)15(11-22)18(23-12)14(9-20)10-21/h4-8,23H,1-3H3 |
InChI 键 |
MSMXEHWBMHQPDW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C(C#N)C#N)N1)C#N)C2=CC=CC=C2)C(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N~1~-(1-naphthyl)acetamide](/img/structure/B14940609.png)
![(R)(6-Methoxy-4-quinolyl)[(2S,5R)-5-vinyl-1-azabicyclo[2.2.2]oct-2-YL]methanol](/img/structure/B14940617.png)

![1-(1-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)but-2-yn-1-one](/img/structure/B14940636.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14940644.png)


![7-ethyl-2-[(4-fluorophenyl)amino]-8-methyl-4-pyridin-2-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14940658.png)
![4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzoic acid](/img/structure/B14940668.png)
![5-(2-chlorobenzyl)-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B14940673.png)
![1'',3''-Dibenzyl-8'-fluoro-6'-methyl-5',6'-dihydrodispiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-imidazolidin]-2'-one](/img/structure/B14940694.png)
![tetramethyl 6'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B14940701.png)
![2-(dimethylamino)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B14940702.png)

